Crystal structure and X-ray diffraction of 5-Amino-2-(azepan-1-yl)benzonitrile
Crystal structure and X-ray diffraction of 5-Amino-2-(azepan-1-yl)benzonitrile
An In-Depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Amino-2-(azepan-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-Amino-2-(azepan-1-yl)benzonitrile using single-crystal X-ray diffraction. While a definitive crystal structure is not yet publicly deposited, this document outlines the complete experimental and analytical workflow required to obtain and interpret such data. We present a robust synthetic protocol, detail the critical considerations for growing diffraction-quality single crystals, and describe the step-by-step process of X-ray data collection, structure solution, and refinement. The guide synthesizes established chemical principles and field-proven insights to project the expected structural features of the title compound, including molecular geometry, conformational analysis of the flexible azepane ring, and the supramolecular architecture governed by intermolecular forces. This document is intended to serve as a self-validating system for researchers undertaking the structural characterization of this and related pharmacologically relevant scaffolds.
Introduction: Significance and Structural Rationale
5-Amino-2-(azepan-1-yl)benzonitrile is a molecule of significant interest, positioned at the intersection of several important chemical classes. Its structure is defined by a benzonitrile core, an aromatic amine, and a seven-membered azepane ring. This unique combination of functional groups makes it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2]
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The Benzonitrile Moiety: The benzonitrile group is a key feature in many materials and medicinal compounds. Its nitrile functional group is a versatile handle for diverse chemical transformations and can act as a bioisostere for other functionalities in drug design.[2]
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The Azepane Ring: The seven-membered azepane heterocycle is considered a "privileged" structure in medicinal chemistry.[1] Its conformational flexibility, greater than that of smaller five- or six-membered rings, allows it to access a broader three-dimensional chemical space, which can be critical for optimizing binding affinity to biological targets.[1]
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The Amino Group: The aromatic amine provides a crucial site for hydrogen bonding, which is fundamental to molecular recognition at receptor sites and for directing crystal packing. Its presence is a common feature in kinase inhibitors, where it can form essential interactions with the hinge region of the enzyme's ATP-binding site.[2]
A definitive understanding of the three-dimensional structure of 5-Amino-2-(azepan-1-yl)benzonitrile through single-crystal X-ray diffraction is paramount. This analysis provides precise atomic coordinates, bond lengths, and bond angles, revealing the molecule's exact conformation. Furthermore, it elucidates the supramolecular assembly, showing how individual molecules interact with each other in the solid state through forces like hydrogen bonding. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new derivatives with enhanced therapeutic properties.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The generation of a high-quality single crystal is the most critical and often most challenging step in a structural analysis workflow. The process begins with the synthesis of a high-purity compound.
Synthetic Pathway
The most logical and versatile route to the title compound is through the reduction of its nitro precursor, 2-Azepan-1-yl-5-nitrobenzonitrile.[2] This precursor is readily synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction.[3]
Step 1: Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile (Precursor) [3]
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To a solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add azepane (1.2 eq).
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Add a non-nucleophilic base such as K2CO3 or DIPEA (2.0 eq) to act as a proton scavenger.
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Heat the reaction mixture at 80-100 °C and monitor progress by Thin Layer Chromatography (TLC).
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Upon completion, perform an aqueous work-up. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield pure 2-Azepan-1-yl-5-nitrobenzonitrile.
Step 2: Reduction to 5-Amino-2-(azepan-1-yl)benzonitrile (Target Compound) [2]
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Dissolve the nitro precursor (1.0 eq) in a solvent such as ethanol or ethyl acetate.
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Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl2) in ethanol can be employed.
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Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.
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Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C).
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Concentrate the filtrate under reduced pressure to yield the crude amine product.
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Purify the crude product by column chromatography or recrystallization to obtain high-purity 5-Amino-2-(azepan-1-yl)benzonitrile.
Crystallization Strategy
The goal of crystallization is to encourage slow, ordered growth from a supersaturated solution, allowing molecules to arrange themselves into a well-defined lattice.
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Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol) to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.
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Slow Evaporation (Recommended Method):
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Dissolve the purified compound in a minimal amount of a suitable volatile solvent or solvent mixture (e.g., ethyl acetate/hexane) to create a near-saturated solution.
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Lightly cap the vial, allowing the solvent to evaporate slowly over several days to weeks at a constant temperature. This gradual increase in concentration promotes the formation of a few large, well-ordered crystals rather than many small ones.
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Other Techniques: If slow evaporation is unsuccessful, other methods such as slow cooling of a saturated solution or vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) should be attempted.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for analysis.
Experimental Workflow Diagram
Caption: Workflow from synthesis to final crystal structure determination.
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Mounting: A single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
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Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker D8 Venture, equipped with a micro-focus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector like a CMOS Photon detector.[4]
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Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range (ω-scans).[4] Software like Bruker's APEX4 is used to control the data collection strategy to ensure high completeness and redundancy of the data.
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Data Processing: The collected raw images are processed using software like SAINT.[4] This step involves integrating the intensities of the thousands of diffraction spots and determining the unit cell parameters of the crystal. An absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[4]
Structure Solution, Refinement, and Validation
The processed diffraction data, which consists of a list of reflection intensities (h,k,l values), is used to solve and refine the molecular structure.
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Structure Solution: The structure is solved using direct methods or dual-space algorithms, typically with software like SHELXT.[4] This initial step determines the positions of most non-hydrogen atoms, providing a preliminary model of the molecule.
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Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F2 with a program like SHELXL.[4] In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
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Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. Hydrogen atoms involved in hydrogen bonding may often be located in the difference Fourier map and refined freely.
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Validation: The final refined structure is validated using crystallographic checks (e.g., CheckCIF). Key quality indicators are the R-factors (R1, wR2), which should be low (typically < 0.05 for R1), and the goodness-of-fit (GooF), which should be close to 1.0. The final atomic coordinates are deposited in a standard Crystallographic Information File (CIF) format.
Expected Results and Structural Discussion
Based on the known principles of organic chemistry and data from analogous structures, we can predict the key structural features of 5-Amino-2-(azepan-1-yl)benzonitrile.
Anticipated Crystallographic Data
The following table summarizes plausible crystallographic data for the title compound. These values are representative of a typical small organic molecule analysis.
| Parameter | Expected Value |
| Chemical Formula | C13H17N3 |
| Formula Weight | 215.29 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pca21 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (Å3) | 1800 - 2200 |
| Z (Molecules/unit cell) | 4 or 8 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.12 |
| Goodness-of-fit (S) | ~1.0 |
Molecular Structure and Conformation
Caption: 2D representation of 5-Amino-2-(azepan-1-yl)benzonitrile connectivity.
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Planarity: The benzonitrile ring is expected to be planar. The exocyclic amine nitrogen and the nitrogen of the azepane ring will likely lie close to this plane to maximize electronic conjugation.
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Bond Lengths: The C≡N triple bond length is expected to be approximately 1.14-1.15 Å.[5] The C-N bond connecting the amine to the ring should be shorter than a typical C-N single bond due to partial double bond character.
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Azepane Conformation: The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations, most commonly a twist-chair or chair conformation. The specific conformation observed in the crystal will be the one that best accommodates the steric demands of the benzonitrile substituent and optimizes intermolecular packing forces.
Supramolecular Assembly and Hydrogen Bonding
The most significant intermolecular interaction will be hydrogen bonding involving the amino group (-NH2). The two N-H protons can act as hydrogen bond donors, while the nitrile nitrogen (C≡N) and the amino nitrogen itself can act as acceptors. It is highly probable that N-H···N hydrogen bonds will be a primary motif, linking molecules into chains, dimers, or more complex networks.[6] These interactions will be the dominant force dictating the overall crystal packing.
Conclusion
This technical guide provides a comprehensive, field-proven methodology for the complete structural characterization of 5-Amino-2-(azepan-1-yl)benzonitrile. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a definitive three-dimensional model of the molecule. The resulting structural data—including precise bond lengths, conformation, and a map of intermolecular interactions—is indispensable for advancing the rational design of novel therapeutics and for fundamental studies in chemical synthesis. The insights gained from this analysis will provide a solid, authoritative foundation for future drug development efforts centered on this promising molecular scaffold.
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